methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate
Overview
Description
Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate, also known as MEFC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEFC is a member of the indole family of compounds, which are known to possess various biological activities. In
Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate is primarily used as an intermediate in organic synthesis. Pete et al. (2006) describe the synthesis of formyl-1H-indole-2-carboxylates, which are valuable intermediates, from 2-ethoxycarbonyl-1H-indole methanesulfonic acids. This process involves transforming the sulfomethyl group to a formyl function (Pete, Szöllösy, & Szokol, 2006). Similarly, Pete et al. (2003) synthesized ethyl 5-formyl-1H-indole-2-carboxylates through a related method (Pete, Parlagh, & Tőke, 2003).
Pharmacological Applications
In pharmacological research, various derivatives of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate are explored for potential therapeutic applications. For instance, Carbone et al. (2013) prepared derivatives of this compound as part of their research into analogues of the bisindole alkaloid topsentin. These compounds were tested for anticancer activity, with one derivative showing moderate activity against specific cancer cell lines (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).
Material Science and Physical Chemistry
In the field of material science and physical chemistry, the derivatives of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate have been studied for their thermodynamic properties. Carvalho et al. (2016) conducted a study on the standard molar enthalpies of formation of ethyl 1H-indole-2-carboxylate and its methyl variant, providing valuable data for further chemical applications (Carvalho, Amaral, Morais, & Silva, 2016).
Other Research Areas
The compound and its derivatives have also found use in various other areas of chemical research. For instance, the synthesis of 4H-furo[3,2-b]indole derivatives by Tanaka, Yakushijin, and Yoshina (1979) involved the use of methyl or ethyl indole-2-carboxylates as key intermediates (Tanaka, Yakushijin, & Yoshina, 1979). This highlights the versatility of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate in diverse chemical syntheses.
properties
IUPAC Name |
methyl 1-ethyl-3-formylindole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-14-7-9(8-15)12-10(13(16)17-2)5-4-6-11(12)14/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWQVXVTZDKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654694 | |
Record name | Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |
CAS RN |
1019111-45-5 | |
Record name | Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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